molecular formula C8H9ClN2O2 B13662610 Ethyl 5-chloro-3-methylpyrazine-2-carboxylate

Ethyl 5-chloro-3-methylpyrazine-2-carboxylate

Cat. No.: B13662610
M. Wt: 200.62 g/mol
InChI Key: OZNRBGODOYWKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-3-methylpyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-methylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-3-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 5-chloro-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)7-5(2)11-6(9)4-10-7/h4H,3H2,1-2H3

InChI Key

OZNRBGODOYWKOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.